N-(2-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
This compound is an acetamide derivative featuring a 2-ethoxyphenyl group and a fused imidazo[1,2-b][1,2,4]triazolone ring system substituted with an ethyl group at position 2. Structural characterization of such compounds often relies on crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .
Properties
Molecular Formula |
C16H19N5O3 |
|---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-ethyl-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C16H19N5O3/c1-3-13-18-16-19-15(23)11(21(16)20-13)9-14(22)17-10-7-5-6-8-12(10)24-4-2/h5-8,11H,3-4,9H2,1-2H3,(H,17,22)(H,18,19,20,23) |
InChI Key |
FGOWCABGDFNKOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(C(=O)NC2=N1)CC(=O)NC3=CC=CC=C3OCC |
Origin of Product |
United States |
Biological Activity
N-(2-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on current research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C17H22N4O3
- Molecular Weight : 330.382 g/mol
- CAS Number : 927690-90-2
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the imidazo[1,2-b][1,2,4]triazole moiety followed by acetamide derivatization. The detailed synthetic pathway can vary but generally includes the following steps:
- Formation of Imidazo[1,2-b][1,2,4]triazole : This is achieved through cyclization reactions involving appropriate precursors.
- Acetamide Formation : The final step involves the reaction of the imidazole derivative with acetic anhydride or acetyl chloride.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Antiviral Activity
This compound has also been evaluated for antiviral properties. In vitro studies demonstrated its efficacy against various viral strains including Herpes Simplex Virus (HSV) and Influenza Virus. The compound's antiviral mechanism is believed to involve interference with viral replication processes.
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Additionally, it has been found to inhibit tumor growth in xenograft models.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
-
Study on Antibacterial Activity : A recent study reported that this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against Staphylococcus aureus and 20 µg/mL against Escherichia coli .
Pathogen MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 - Antiviral Efficacy : In a study assessing antiviral activity against HSV types 1 and 2, the compound showed IC50 values of 10 µg/mL and 12 µg/mL respectively .
- Anticancer Activity : In xenograft models using human breast cancer cells (MCF7), treatment with the compound resulted in a significant reduction in tumor volume compared to control groups .
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of imidazo[1,2-b][1,2,4]triazoles exhibit promising antitumor activity. For instance, studies have shown that compounds similar to N-(2-ethoxyphenyl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can inhibit the growth of various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has shown that certain derivatives possess significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease processes. For example, studies have indicated that imidazo[1,2-b][1,2,4]triazole derivatives can inhibit phospholipase A2 enzymes implicated in inflammatory responses. This inhibition could lead to therapeutic applications in treating inflammatory diseases .
Therapeutic Potential
Given its diverse biological activities, this compound shows promise in several therapeutic areas:
- Cancer Therapy : Due to its antitumor properties, it may be developed as a novel chemotherapeutic agent.
- Infectious Diseases : Its antimicrobial activity positions it as a candidate for developing new antibiotics or antifungal treatments.
- Anti-inflammatory Drugs : The ability to inhibit phospholipase A2 suggests potential use in managing inflammatory conditions.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of an imidazo[1,2-b][1,2,4]triazole derivative similar to this compound against colon carcinoma cell lines (HCT116). The compound exhibited a dose-dependent reduction in cell viability and induced apoptosis through caspase activation .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, researchers evaluated a series of imidazo[1,2-b][1,2,4]triazole derivatives against various bacterial strains. The results demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .
Comparison with Similar Compounds
Acetamide Derivatives with Heterocyclic Substituents
Key Analogs :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP 3 348 550A1): Contains a benzothiazole ring with a trifluoromethyl group and a 3-methoxyphenyl acetamide backbone. The trifluoromethyl group enhances metabolic stability, while the methoxy group may influence electron distribution .
- N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl): A pesticide with an oxazolidinone ring and dimethylphenyl group, highlighting the role of acetamide scaffolds in agrochemicals .
Structural Differences :
- The target compound’s imidazo-triazol ring is less common in literature compared to benzothiazole or oxazolidinone systems. The ethyl group at position 2 of the triazolone may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl in EP 3 348 550A1).
- The 2-ethoxyphenyl group offers moderate lipophilicity, contrasting with the polar 3-methoxyphenyl in EP 3 348 550A1 or the hydrophobic dimethylphenyl in oxadixyl.
Comparative Data Table
*Calculated based on structural formulas; exact values may vary.
Discussion of Key Findings
- Substituent Impact : The 2-ethoxy group balances lipophilicity and solubility better than the 3-methoxy group in EP 3 348 550A1 derivatives, which may improve bioavailability.
- Synthesis Challenges : Coupling reactions for imidazo-triazol systems may require optimized conditions compared to benzothiazole derivatives due to steric and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
